(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Overview
Description
(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.14197277 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure:
Synthesis Methods : A study describes the synthesis of a related compound, 10,11-Dimethyl-9-(coumarin-3-yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.02.7]trideca-2,4,6-11-tetraene, highlighting methods that could be relevant for synthesizing similar tricyclic compounds (Soldatenkov et al., 1996).
Molecular Structure Analysis : The molecular structure of these compounds, such as the one synthesized in the study above, is often established using techniques like x-ray crystallography, which is crucial for understanding their chemical properties and potential applications (Soldatenkov et al., 1996).
Formation and Derivatives:
- Formation of Oxygen-Bridged Heterocycles : Another study discusses the formation of oxygen-bridged heterocycles, including 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene derivatives, under the Hantzsch synthesis conditions (Svetlik et al., 1988).
Environmental and Sustainable Chemistry:
- Transition Metal-Free Synthesis : Research on environmentally benign, transition-metal-free synthesis methods for tricyclic compounds like 7-oxa-2-azatricyclo[7.4.0.0(2,6)]trideca-1(9),10,12-trien-3-ones is significant. This approach uses renewable sources like levulinic acid, indicating an interest in sustainable chemistry applications (Jha et al., 2013).
Pharmacological Studies:
Analgesic Activity : A compound structurally similar to the one , 13-(N-aryl(N,N-diethyl)aminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes, was studied for its analgesic activity, indicating potential applications in pain management and pharmacology (Gein et al., 2018).
Antibacterial Activity : The synthesis and study of 8-methoxy trinems, which are structurally related, for their microbiological activity points to the potential use of these compounds in developing new antibacterial agents (Andreotti et al., 1996).
Properties
IUPAC Name |
(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21-11-14(12-8-6-10-16(26-3)19(12)27-21)17(20(24)22-21)18(23)13-7-4-5-9-15(13)25-2/h4-10,14,17H,11H2,1-3H3,(H,22,24)/t14-,17+,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQNOGRIGFTKDH-DAESXHAQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)C(=O)C3=CC=CC=C3OC)C4=C(O2)C(=CC=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@H](C(=O)N1)C(=O)C3=CC=CC=C3OC)C4=C(O2)C(=CC=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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